molecular formula C13H14N4 B6015418 5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6015418
M. Wt: 226.28 g/mol
InChI Key: GIYOMKNAFWIDGE-UHFFFAOYSA-N
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Description

5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenylhydrazine with 1-methylimidazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-9-6-4-5-7-10(9)12-15-11-8-14-17(2)13(11)16-12/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYOMKNAFWIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=NC3=C(N2)C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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